trans-4-Nitrostilbene oxide

Catalog No.
S594366
CAS No.
14985-26-3
M.F
C14H11NO3
M. Wt
241.24 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-4-Nitrostilbene oxide

CAS Number

14985-26-3

Product Name

trans-4-Nitrostilbene oxide

IUPAC Name

(2S,3S)-2-(4-nitrophenyl)-3-phenyloxirane

Molecular Formula

C14H11NO3

Molecular Weight

241.24 g/mol

InChI

InChI=1S/C14H11NO3/c16-15(17)12-8-6-11(7-9-12)14-13(18-14)10-4-2-1-3-5-10/h1-9,13-14H/t13-,14-/m0/s1

InChI Key

YUZKNYLREGXARL-KBPBESRZSA-N

SMILES

C1=CC=C(C=C1)C2C(O2)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C2C(O2)C3=CC=C(C=C3)[N+](=O)[O-]

Isomeric SMILES

C1=CC=C(C=C1)[C@H]2[C@@H](O2)C3=CC=C(C=C3)[N+](=O)[O-]

The exact mass of the compound trans-4-Nitrostilbene oxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66823. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Polyketides [PK] -> Aromatic polyketides [PK13] -> Diphenyl ethers, biphenyls, dibenzyls and stilbenes [PK1309]. However, this does not mean our product can be used or applied in the same or a similar way.

Trans-4-Nitrostilbene oxide is an organic compound classified as an epoxide and a nitro compound. Its molecular formula is C14H11NO3C_{14}H_{11}NO_3, and it features a nitro group attached to a stilbene structure, which consists of two phenyl rings connected by a double bond. The compound is known for its unique chemical properties, including its ability to undergo various reactions due to the presence of both the epoxide and nitro functionalities.

, including:

  • Epoxide Ring Opening: The epoxide group can be opened in the presence of nucleophiles, leading to the formation of diols.
  • Reduction: The nitro group can be reduced to an amine or hydroxyl group under specific conditions.
  • Electrophilic Aromatic Substitution: The aromatic rings can undergo substitution reactions, allowing for further functionalization of the molecule.
  • Photo

Trans-4-Nitrostilbene oxide has been studied for its biological activities, particularly in relation to its potential as an anticancer agent. Research indicates that similar compounds can exhibit cytotoxic effects against various cancer cell lines. The presence of the nitro group may enhance its biological activity by facilitating interactions with biological targets. Furthermore, studies suggest that stilbene derivatives can also exhibit antioxidant properties, which may contribute to their therapeutic effects.

Several methods have been developed for synthesizing trans-4-Nitrostilbene oxide:

  • Microwave-Assisted Synthesis: This method employs microwave irradiation for rapid synthesis through the Perkin reaction using 4-nitrophenylacetic acid and appropriate reagents .
  • Classical Organic Synthesis: Traditional methods involve the nitration of stilbene followed by oxidation to form the epoxide.
  • Ring Closure Reactions: The formation of the epoxide can also be achieved through reactions involving peracids or other oxidizing agents on trans-4-nitrostilbene.

These methods allow for efficient production of trans-4-Nitrostilbene oxide with varying yields depending on the conditions used.

Trans-4-Nitrostilbene oxide has several applications in scientific research and industry:

  • Chemical Intermediates: It serves as a precursor for synthesizing more complex organic molecules.
  • Fluorescent Probes: Due to its photophysical properties, it can be utilized in studies involving fluorescence.
  • Material Science: Its unique chemical structure makes it suitable for applications in polymer chemistry and materials science, particularly in developing photoresponsive materials.

Studies on trans-4-Nitrostilbene oxide have explored its interactions with various substrates and biological systems. For example, its adsorption properties on surfaces like silica glass have been investigated, revealing significant interactions that depend on the molecular orientation and functional groups present . Additionally, research indicates that the compound can interact with microplastics, making it a potential tool for environmental monitoring .

Trans-4-Nitrostilbene oxide shares structural similarities with several other compounds within the stilbene family. Here are some notable comparisons:

Compound NameStructure FeaturesUnique Characteristics
Cis-4-NitrostilbeneIsomer with different spatial arrangementExhibits distinct photochemical behavior
4-NitrostilbeneLacks epoxide functionalityMore reactive due to free double bond
trans-4-Hydroxy-4′-nitrostilbeneContains hydroxyl groupShows different solubility and reactivity
DANS (4-(N,N-dimethylamino)-4′-nitrostilbene)Contains dimethylamino groupExhibits significant fluorescence properties

Each of these compounds has unique characteristics that distinguish them from trans-4-Nitrostilbene oxide, particularly regarding their reactivity and biological activity.

XLogP3

2.7

Other CAS

14985-26-3

Wikipedia

Trans-p-nitrostilbene oxide

Use Classification

Polyketides [PK] -> Aromatic polyketides [PK13] -> Diphenyl ethers, biphenyls, dibenzyls and stilbenes [PK1309]

Dates

Last modified: 02-18-2024

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